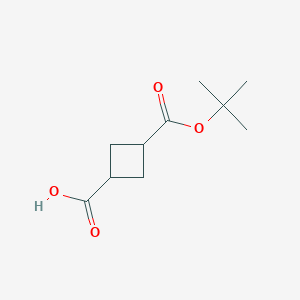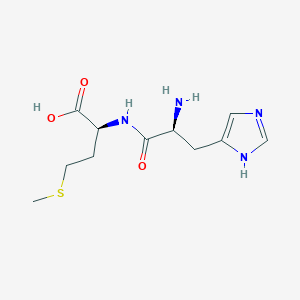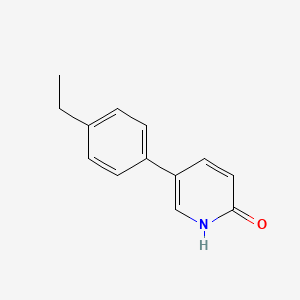
6-(2-Fluorophenyl)-2-hydroxypyridine; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-2-hydroxypyridine, also known as 2-F-2-HP, is an important compound in the field of drug discovery and development. It is a heterocyclic compound with a six-membered ring containing two nitrogen atoms and two oxygen atoms. It is a highly versatile compound that has been used in a variety of applications, including medicinal chemistry, drug synthesis, and drug delivery.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluorophenyl)-2-hydroxypyridine has a wide range of applications in the field of medicinal chemistry and drug discovery. It has been used as a building block for the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. It has also been used in the synthesis of novel compounds for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, it has been used as a starting material for the synthesis of compounds with potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Wirkmechanismus
The mechanism of action of 6-(2-Fluorophenyl)-2-hydroxypyridine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the regulation of inflammation and pain. By inhibiting the activity of COX-2, 6-(2-Fluorophenyl)-2-hydroxypyridine can reduce inflammation and pain.
Biochemical and Physiological Effects
6-(2-Fluorophenyl)-2-hydroxypyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the production of prostaglandins, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(2-Fluorophenyl)-2-hydroxypyridine in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in a 95% pure form. In addition, it is relatively stable and can be stored over long periods of time without significant degradation. However, it is important to note that it is highly toxic and should be handled with extreme caution.
Zukünftige Richtungen
The potential applications of 6-(2-Fluorophenyl)-2-hydroxypyridine are vast and the possibilities for further research are numerous. Future research could focus on the development of novel compounds based on 6-(2-Fluorophenyl)-2-hydroxypyridine for the treatment of various diseases, such as cancer, diabetes, and neurological disorders. In addition, further research could focus on the development of new drug delivery systems based on 6-(2-Fluorophenyl)-2-hydroxypyridine for the targeted delivery of drugs to specific tissues or organs. Finally, further research could focus on the development of new analytical methods for the detection and quantification of 6-(2-Fluorophenyl)-2-hydroxypyridine in biological samples.
Synthesemethoden
6-(2-Fluorophenyl)-2-hydroxypyridine can be synthesized through a variety of methods, including the direct fluorination of 2-hydroxypyridine, the reaction of 2-fluorophenol with ethyl acetoacetate, and the condensation of 2-fluorophenol with 2-aminopyridine. The direct fluorination method is the most efficient and cost-effective method for the synthesis of 6-(2-Fluorophenyl)-2-hydroxypyridine. It involves the reaction of 2-hydroxypyridine with elemental fluorine in the presence of a catalyst such as palladium, platinum, or nickel. The reaction yields a 95% pure product.
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-2-1-4-8(9)10-6-3-7-11(14)13-10/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVEMHSSLEWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671749 |
Source


|
| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1121639-84-6 |
Source


|
| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


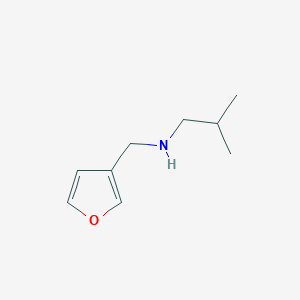
![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
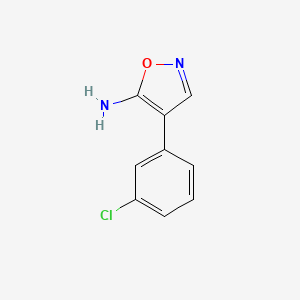
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
